molecular formula C9H13N3O2 B11900072 (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid

Cat. No.: B11900072
M. Wt: 195.22 g/mol
InChI Key: GEIVMXAPNPSLON-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is a conformationally restricted histidine analog characterized by a tetrahydroimidazo[4,5-c]pyridine scaffold with two methyl groups at the 4,4-positions. This compound belongs to a class of nitrogen-containing heterocycles that are pivotal in medicinal chemistry due to their ability to mimic histidine’s metal-binding and bioactive properties . Its stereochemistry (S-configuration) and methyl substituents influence its solubility, stability, and interaction with biological targets, making it a candidate for enzyme modulation and receptor binding studies.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(6S)-4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-9(2)7-5(10-4-11-7)3-6(12-9)8(13)14/h4,6,12H,3H2,1-2H3,(H,10,11)(H,13,14)/t6-/m0/s1

InChI Key

GEIVMXAPNPSLON-LURJTMIESA-N

Isomeric SMILES

CC1(C2=C(C[C@H](N1)C(=O)O)NC=N2)C

Canonical SMILES

CC1(C2=C(CC(N1)C(=O)O)NC=N2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Histamine’s primary amine undergoes condensation with acetone’s ketone group, forming an imine intermediate. Acid catalysis (e.g., HCl) promotes cyclization, yielding the bicyclic structure. The reaction typically proceeds in polar aprotic solvents like dimethoxyethane at 60–80°C for 12–24 hours.

Key parameters :

  • Stoichiometry : 1:1 molar ratio of histamine to acetone.

  • Catalyst : 0.1–0.5 equivalents of p-toluenesulfonic acid (PTSA).

  • Yield : 65–78% after recrystallization from ethanol/water.

Carboxylic Acid Functionalization

The carboxylic acid group at position 6 is introduced via oxidation or hydrolysis of pre-functionalized intermediates. Two predominant routes are documented:

Oxidative Pathway

The 6-hydroxymethyl intermediate, synthesized by alkylation with formaldehyde, undergoes oxidation using Jones reagent (CrO3/H2SO4) or KMnO4 in acidic media. This method achieves 70–85% conversion but requires careful temperature control (0–5°C) to avoid over-oxidation.

Hydrolytic Pathway

A more selective approach involves hydrolysis of a 6-cyano or 6-ester derivative. For example, treatment of 6-cyano-4,4-dimethyltetrahydroimidazo[4,5-c]pyridine with 6M HCl at reflux for 8 hours yields the carboxylic acid in 90% purity.

Stereochemical Control

The (S)-configuration at C6 is critical for biological activity. Two resolution methods are widely adopted:

Chiral Auxiliary-Mediated Synthesis

Coupling the racemic acid with (−)-menthol forms diastereomeric esters separable via fractional crystallization. Hydrolysis with NaOH/EtOH recovers the (S)-enantiomer with >98% enantiomeric excess (ee).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of the methyl ester derivative using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact. Subsequent hydrolysis yields the (S)-acid with 99% ee.

Alternative Synthetic Routes

Reductive Amination

A modified route involves reductive amination of 4,4-dimethyl-2-piperidone with glyoxylic acid, followed by cyclization using POCl3. This method shortens the synthesis to three steps but requires high-pressure hydrogenation (50 psi H2, 5% Pd/C).

Solid-Phase Synthesis

For high-throughput applications, the compound has been synthesized on Wang resin using Fmoc-protected histamine. Cleavage with TFA/H2O (95:5) provides the acid directly, albeit with lower yields (55–60%).

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient, retention time 8.2 min.

  • Chiral GC : Cyclodextrin-based column, 99.2% ee confirmed.

  • NMR : δ 1.38 (s, 6H, CH3), δ 3.62 (m, 1H, C6-H), δ 4.25 (s, 2H, N-CH2).

Industrial-Scale Optimization

ParameterLaboratory ScalePilot Scale (10 kg)
Reaction Time24 h18 h
Yield70%82%
Purity (HPLC)95%99%
Cost per kg (USD)12,5008,200

Scale-up efforts identified in situ acetone removal (via distillation) as pivotal for enhancing cyclization efficiency .

Chemical Reactions Analysis

Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

  • Reaction : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form esters.

  • Conditions : Reflux in anhydrous alcohol with catalytic acid (3–5 mol%) for 6–12 hours .

  • Example :
    (S)-4,4-Dimethyl-...-carboxylic acid+CH3OHH+Methyl ester+H2O\text{(S)-4,4-Dimethyl-...-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O} .

Amidation

  • Reaction : Forms amides via coupling with amines (e.g., benzylamine, aniline) using carbodiimide reagents (EDC/HOBt).

  • Conditions : Room temperature, dichloromethane (DCM) or dimethylformamide (DMF), 12–24 hours .

  • Example :
    Synthesis of NN-methyl-NN-phenyl carboxamide derivatives, confirmed by X-ray crystallography .

Modifications of the Imidazo[4,5-C]pyridine Core

The fused bicyclic system undergoes electrophilic and oxidative reactions:

Electrophilic Substitution

  • Nitrogen alkylation : Reacts with alkyl halides (e.g., benzyl bromide) at the imidazole N1 position.

  • Conditions : K₂CO₃ in DMF, 60°C, 8 hours .
    Yield : 72–85% for benzylated derivatives .

Oxidative Dehydrogenation

  • Reaction : Converts tetrahydroimidazopyridine to aromatic imidazopyridine under O₂ atmosphere.

  • Conditions : Acetic acid (6 equiv), ethanol, 130°C, 18 hours .
    Mechanism : Oxygen-driven dehydrogenation via enol intermediate cyclization .

Functionalization of the Tetrahydro Pyridine Moiety

The saturated six-membered ring undergoes hydrogenation and ring-opening:

Hydrogenation/Dehydrogenation

  • Catalytic hydrogenation : Reduces double bonds (if present) using Pd/C or Raney Ni .
    Application : Adjusts ring saturation for pharmacokinetic optimization .

Ring-Opening Reactions

  • Acid-mediated hydrolysis : Cleavage under strong acidic conditions (HCl, 6M) to yield linear diamine-carboxylic acid derivatives.
    Yield : ~50% (limited by side reactions).

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reaction : Arylation at C2 or C7 positions using aryl boronic acids.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water, 80°C .
    Example : Synthesis of biphenyl-substituted analogs .

Salt Formation

The carboxylic acid forms salts with bases:

  • Sodium salt : Reacts with NaOH in aqueous ethanol (pH 10–12) .
    Application : Enhances solubility for intravenous formulations .

Comparative Reaction Data Table

Reaction Type Conditions Catalyst/Reagent Yield Key Product Source
EsterificationH₂SO₄, MeOH, refluxH⁺78%Methyl ester
AmidationEDC/HOBt, DCM, RTCarbodiimide65%NN-Phenyl carboxamide
Oxidative dehydrogenationAcOH, O₂, 130°CO₂94%Aromatic imidazopyridine
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, 80°CPalladium82%Biphenyl derivative
BenzylationK₂CO₃, DMF, 60°CBase85%N1-Benzylated compound

Mechanistic Insights

  • Amidation : Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine .

  • Oxidative dehydrogenation : Involves enol tautomer formation, oxygen-mediated dehydrogenation, and cyclization .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been investigated for its potential in developing drugs targeting neurological disorders such as Alzheimer's disease and schizophrenia. The imidazo[4,5-c]pyridine framework is known for its ability to interact with central nervous system receptors, making it a promising candidate for further drug development.

Case Study: Neurological Agents

Research has indicated that derivatives of this compound exhibit significant binding affinity to neurotransmitter receptors. For instance, a study demonstrated that certain analogs effectively inhibited the activity of specific enzymes involved in neurotransmitter degradation, suggesting their utility as therapeutic agents for enhancing cognitive function in neurodegenerative diseases .

Biochemical Research

In biochemical studies, (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid is employed to investigate enzyme inhibition and receptor binding . Its ability to modulate various biochemical pathways provides insights into metabolic processes and potential therapeutic targets.

Example: Enzyme Inhibition

A notable application includes its role as an inhibitor of phosphodiesterase enzymes, which are critical in regulating cellular signaling pathways. Inhibitors derived from this compound have shown promise in modulating pathways associated with inflammation and cell proliferation.

Agrochemical Applications

The compound is being explored for its potential in developing new agrochemicals , particularly those aimed at enhancing crop protection against pests and diseases. Its structural characteristics allow it to interact effectively with biological systems in plants and pests.

Research Findings

Studies have indicated that formulations containing this compound exhibit antifungal and insecticidal properties. For example, field trials demonstrated that crops treated with derivatives showed increased resistance to common pathogens while promoting healthy growth .

Material Science

In material science applications, this compound can be integrated into polymer matrices to enhance material properties such as flexibility and thermal stability . This makes it valuable in the production of advanced materials used in various industrial applications.

Application Example

Research has shown that incorporating this compound into polymer formulations results in improved mechanical properties compared to standard materials. These enhancements are attributed to the unique interactions at the molecular level facilitated by the imidazo[4,5-c]pyridine structure .

Summary Table of Applications

Application AreaSpecific UsesResearch Findings & Insights
Pharmaceutical DevelopmentNeurological agents targeting CNS receptorsSignificant binding affinity; potential cognitive enhancers
Biochemical ResearchEnzyme inhibitors; receptor modulatorsEffective phosphodiesterase inhibitors; anti-inflammatory effects
Agrochemical ApplicationsCrop protection; antifungal/insecticidal agentsIncreased resistance to pathogens; enhanced crop growth
Material SciencePolymer formulations; improved mechanical propertiesEnhanced flexibility and thermal stability in materials

Mechanism of Action

The mechanism of action of (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the imidazopyridine ring system can participate in π-π interactions with aromatic residues in proteins, modulating their function .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Spinacine ((S)-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic Acid)
  • Structure : Lacks the 4,4-dimethyl groups but shares the imidazo[4,5-c]pyridine core.
  • Properties : Molecular weight = 167.17 g/mol; XLogP3 = -3.1; amphoteric due to carboxylic acid and imidazole groups .
  • Applications : Studied as a carbonic anhydrase (CA) activator and metal-ion chelator .
PD123319
  • Structure: Features a diphenylacetyl group and dimethylaminophenyl substituent on the imidazo[4,5-c]pyridine scaffold.
  • Activity : Potent AT2 angiotensin II receptor antagonist (IC₅₀ = 2.7 × 10⁻⁷ M) .
  • Key Difference : The bulky aromatic substituents in PD123319 enhance receptor selectivity but reduce water solubility compared to the dimethyl-substituted target compound .
4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic Acid
  • Structure : Substituted with a thienyl group at the 4-position.
  • Key Difference : The thienyl group introduces sulfur-based interactions, altering electronic properties and binding kinetics relative to the methylated analog .
(4R,6S)-4-Phenyl Derivative
  • Structure : Phenyl group at the 4-position; stereochemistry at C4 and C6 differs from the target compound.
  • Applications : Explored in chiral drug synthesis; phenyl group enhances hydrophobic interactions .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) XLogP3 Water Solubility Key Biological Activity
Target Compound (4,4-dimethyl) 195.23* -1.5* Moderate Potential CA modulation, receptor binding
Spinacine 167.17 -3.1 High CA activation, metal chelation
PD123319 732.70 4.8 Low AT2 receptor antagonism (IC₅₀ = 270 nM)
4-(2-Thienyl) Analog 249.29 1.2 Moderate Structural studies, ligand design

*Estimated based on spinacine’s structure with added methyl groups.

Functional Differences

  • Enzyme Interaction : Spinacine activates carbonic anhydrase isoforms via histidine-like coordination, while the dimethylated target compound may exhibit altered binding due to steric effects .
  • Receptor Selectivity : PD123319’s bulky groups confer AT2 specificity, whereas the target compound’s smaller substituents might allow broader receptor interaction .
  • Metabolic Stability : Methyl groups in the target compound could enhance metabolic stability by shielding degradation sites compared to spinacine .

Biological Activity

(S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid (CAS Number: 1150644-61-3) is a heterocyclic compound characterized by its fused imidazole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound is represented as follows:

C9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2

Research indicates that compounds with similar structures exhibit various mechanisms of action. Notably:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as Factor Xa and cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression and coagulation pathways.
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may act against viral enzymes, contributing to antiviral therapeutic strategies .

Antiviral Properties

A study highlighted the antiviral potential of imidazo[4,5-c]pyridine derivatives. These compounds demonstrated significant inhibition against various viral targets. For instance:

CompoundTargetIC50 (μM)
Compound AHCV NS5B32.2
Compound BHIV-1 RT0.20
(S)-4,4-Dimethyl...TBDTBD

The specific activity of this compound against viral targets remains to be fully elucidated but shows promise based on structural analogs.

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. Notably:

  • MT-4 Cells : The compound exhibited low toxicity levels while maintaining antiviral efficacy.
  • Selectivity Index : The selectivity index for (S)-4,4-Dimethyl... was favorable compared to other known antiviral agents.

Case Studies

  • Study on Enzyme Inhibition :
    • Researchers synthesized a series of imidazo[4,5-c]pyridine derivatives to evaluate their inhibitory effects on CDK2. The results indicated that modifications at the 4-position significantly enhanced inhibitory potency.
  • Antiviral Efficacy :
    • A comparative study assessed the antiviral activity of several heterocyclic compounds against HCV. The results showed that certain derivatives of (S)-4,4-Dimethyl... had comparable efficacy to established antiviral drugs.

Comparative Analysis with Similar Compounds

The biological activity of (S)-4,4-Dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine can be compared with other compounds in its class:

Compound NameStructure SimilarityBiological Activity
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridineLacks dimethyl groupsModerate
2-Methylimidazo[1,2-a]pyridineDifferent nitrogen placementHigh toxicity

The presence of dimethyl groups at the 4-position enhances lipophilicity and may improve binding affinity to molecular targets compared to its analogs.

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the stereochemistry and conformational rigidity of (S)-4,4-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid?

  • Methodological Answer : Utilize X-ray crystallography to resolve the absolute (S)-configuration and intramolecular hydrogen bonding patterns. High-resolution NMR (e.g., 1^1H, 13^{13}C, and NOESY) can confirm stereochemistry by analyzing coupling constants and spatial interactions, particularly in the tetrahydroimidazo-pyridine ring system. For example, the 4,4-dimethyl group’s rigidity can be assessed via 1^1H NMR splitting patterns in D2_2O or DMSO-d6_6 .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer : Adopt asymmetric synthesis using chiral auxiliaries or catalysts to control the (S)-configuration. For example, a modified Cope elimination or dipolar cycloaddition strategy (as used in structurally similar P2X7 antagonists) can introduce the imidazo-pyridine core . Chiral HPLC or enzymatic resolution may further refine enantiomeric excess (>98%) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Use carbonic anhydrase (CA) activation assays (stopped-flow CO2_2 hydrase method) to evaluate enzyme activation kinetics, comparing results to analogs like Spinacine [(S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid]. Measure IC50_{50} or activation constants (KA_\text{A}) at pH 7.4 to assess potency .

Advanced Research Questions

Q. How does the 4,4-dimethyl substitution impact biological activity compared to non-methylated analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 4-H, 4-methyl, 4,4-diethyl) and testing in CA activation or receptor-binding assays. The dimethyl group likely enhances conformational rigidity , reducing entropy loss upon binding. Compare with Spinacine (no methyl groups), which showed moderate CA activation (KA_\text{A} ~ 10 µM) .

Q. What computational strategies predict binding modes to targets like angiotensin II receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (AMBER/GROMACS) using PD123319’s crystal structure (a derivative of this compound) as a template. Analyze hydrogen bonding with AT1/AT2 receptor residues (e.g., Tyr113^{113}, His256^{256}) and steric effects from the 4,4-dimethyl group .

Q. How can solubility and stability be optimized for in vivo studies?

  • Methodological Answer : Formulate as a dihydrochloride salt (e.g., PD123319 ditrifluoroacetate) to improve aqueous solubility. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes may enhance bioavailability .

Q. What are the key contradictions in reported bioactivity data for imidazo-pyridine derivatives?

  • Methodological Answer : Resolve discrepancies (e.g., CA activation vs. P2X7 antagonism) via target-specific assays . For example, PD123319’s AT2 receptor antagonism (IC50_{50} ~ 10 nM) may overshadow off-target effects. Use radioligand binding assays (e.g., 3^3H-PD123319) to validate selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.